1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile
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Overview
Description
1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a nitrile group and a methyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of a nitrile with an appropriate amine and aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in interactions with proteins or other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1,2-oxazol-4-yl)ethan-1-ol: This compound has a similar oxazole ring but differs in the substituents attached to it.
2-(4-Methyl-1-piperazinyl)-N-[5-({[5-(2-methyl-2-propanyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-1,3-thiazol-2-yl]isonicotinamide: This compound features a piperazine ring and a thiazole ring, making it structurally related but functionally different.
Uniqueness
1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-11(7-13-15-9)8-14-4-2-10(6-12)3-5-14/h7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUQVBKPRUKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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